molecular formula C7H7BrN2O B596087 1-(5-Bromopyrimidin-2-yl)propan-1-one CAS No. 1346808-91-0

1-(5-Bromopyrimidin-2-yl)propan-1-one

Cat. No. B596087
M. Wt: 215.05
InChI Key: KADOUKMPZXRWKI-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)propan-1-one is a chemical compound with the CAS Number: 1346808-91-0. Its molecular weight is 215.05 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(5-bromo-2-pyrimidinyl)-1-propanone . The InChI code is 1S/C7H7BrN2O/c1-2-6(11)7-9-3-5(8)4-10-7/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2-Substituted-5-Hydroxypyrimidines : 5-Bromopyrimidines are transformed into 5-hydroxypyrimidines using a mild synthetic procedure. This method is applicable to compounds with functional groups not compatible with other reagents used for this conversion (Medina et al., 2006).

  • Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution : A combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution is a versatile method for synthesizing substituted pyrimidines from commercially available 5-bromopyrimidine. This process has been studied by gas–liquid chromatography/mass-spectrometry (Verbitskiy et al., 2012).

  • Microwave-Assisted Palladium-Catalyzed C-C Coupling : This study demonstrates 5-bromopyrimidine reacting with various compounds in the presence of a palladium catalyst to yield 5-(het)aryl substituted pyrimidines. This method offers optimized conditions for both C-C coupling and SNH-reaction (Verbitskiy et al., 2013).

Structural and Spectral Studies

  • Crystal Structure and Spectral Studies : A mecarbinate derivative involving 5-bromopyrimidin-2-yl has been synthesized and analyzed through single crystal X-ray analysis and vibrational spectral studies. This study provides insights into the structure and properties of such derivatives (Luo et al., 2019).

  • Analysis of Butallylonal 1,4-Dioxane Hemisolvate : This research focuses on the structure of a compound involving 5-bromopyrimidine, analyzing its hydrogen bond formation and molecular structure through crystallography. This offers understanding into the molecular arrangements and potential applications of such compounds (Gelbrich et al., 2010).

Applications in Synthesizing Novel Compounds

  • Synthesis of Novel Pyridine-Based Derivatives : A study describes the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids, leading to the creation of new pyridine derivatives. This research highlights the utility of 5-bromopyrimidine in the synthesis of diverse chemical entities (Ahmad et al., 2017).

  • Halogen Bonding in Supramolecular Assembly : The reaction of isophthaloyl dichloride with 2-amino-5-bromopyrimidine leads to macrocyclic compounds, showcasing the role of halogen bonding in the assembly of these structures. This study offers insights into the applications of 5-bromopyrimidine in creating complex molecular structures (Mocilac & Gallagher, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-2-6(11)7-9-3-5(8)4-10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADOUKMPZXRWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744486
Record name 1-(5-Bromopyrimidin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyrimidin-2-yl)propan-1-one

CAS RN

1346808-91-0
Record name 1-(5-Bromopyrimidin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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